An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Dodecanediol
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Dodecanediol
This guide provides a comprehensive exploration of the molecular structure and conformational landscape of 1,3-dodecanediol. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical principles with advanced analytical and computational methodologies to offer a holistic understanding of this long-chain diol.
Introduction: The Architectural Significance of 1,3-Dodecanediol
1,3-Dodecanediol (C₁₂H₂₆O₂) is a long-chain aliphatic diol characterized by a twelve-carbon backbone with hydroxyl groups positioned at the first and third carbons.[1][2] This specific arrangement of functional groups imparts a unique combination of hydrophilic and lipophilic characteristics, making it a molecule of interest in fields ranging from polymer chemistry to formulation science.[1] Unlike its more commonly studied isomer, 1,2-dodecanediol, the 1,3-diol configuration introduces a greater degree of conformational flexibility and the potential for specific intramolecular interactions that dictate its three-dimensional structure and, consequently, its physical and chemical behavior.
Understanding the molecular conformation of 1,3-dodecanediol is paramount. The spatial arrangement of its hydroxyl groups and the orientation of its long alkyl chain influence critical properties such as solubility, reactivity, and its ability to interact with other molecules or self-assemble. For instance, in drug delivery, the conformation can affect how the molecule partitions into lipid bilayers, while in polymer science, it can determine the mechanical properties of resulting polyesters or polyurethanes.[1]
This guide will delve into the theoretical underpinnings of its structure, explore its preferred conformational states, detail the advanced experimental and computational techniques used for its characterization, and provide actionable protocols for its analysis.
Physicochemical Properties of 1,3-Dodecanediol
A foundational understanding of a molecule's properties is essential before dissecting its complex conformational behavior. The table below summarizes the key physicochemical data for 1,3-dodecanediol, compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | dodecane-1,3-diol | PubChem[2] |
| CAS Number | 39516-24-0 | ChemicalBook[3] |
| Molecular Formula | C₁₂H₂₆O₂ | PubChem[2] |
| Molecular Weight | 202.33 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Water Solubility | < 1 g/L at 25°C | Vulcanchem[1] |
| XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 10 | PubChem[4] |
The high XLogP3 value indicates significant lipophilicity, a direct consequence of the long dodecane chain, while the two hydroxyl groups provide a localized polar region capable of hydrogen bonding.[1][2] This amphipathic nature is the primary driver of its conformational preferences in different solvent environments.
Conformational Landscape of 1,3-Dodecanediol
The conformation of 1,3-dodecanediol is not static but exists as an equilibrium of various conformers. The overall shape is determined by a delicate balance of intramolecular forces, including torsional strain, steric hindrance, and, most importantly, hydrogen bonding.
The Role of Intramolecular Hydrogen Bonding
The defining feature of the 1,3-diol motif is its capacity to form a stable, six-membered intramolecular hydrogen bond. In this arrangement, the hydrogen of one hydroxyl group forms a non-covalent bond with the oxygen of the other. This interaction significantly stabilizes the molecule in a pseudo-chair conformation, reducing the overall potential energy.
This intramolecular bond is a critical determinant of the molecule's behavior in non-polar solvents or in the gas phase. It effectively "locks" the polar head of the molecule into a specific orientation, which in turn influences the possible conformations of the appended non-polar alkyl tail.
The Flexible Dodecane Tail
The ten single C-C bonds in the alkyl chain (from C3 to C12) allow for considerable rotational freedom.[4] The tail can adopt a range of conformations, from a fully extended, low-energy all-trans (anti-periplanar) state to more coiled, gauche arrangements. The interplay between the conformation of the polar headgroup (dictated by hydrogen bonding) and the alkyl tail (driven by van der Waals forces and thermal energy) results in a complex conformational energy landscape.
In solution, especially in the presence of hydrogen-bond-accepting or -donating solvents, the intramolecular hydrogen bond can be disrupted in favor of intermolecular interactions with the solvent. This would increase the conformational freedom of the diol headgroup, allowing for a different set of accessible conformers.
Methodologies for Structural and Conformational Analysis
A multi-faceted approach combining computational modeling and experimental spectroscopy is required to fully elucidate the conformational preferences of 1,3-dodecanediol.
Caption: Workflow for Conformational Analysis of 1,3-Dodecanediol.
Computational Chemistry Approach
Computational modeling is an indispensable tool for exploring the potential energy surface of a flexible molecule like 1,3-dodecanediol.
Protocol: Conformational Search and DFT Optimization
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Initial Structure Generation:
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Use a molecular builder (e.g., in Avogadro, ChemDraw) to construct the 2D structure of dodecane-1,3-diol.
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Generate an initial 3D structure using a universal force field (UFF) or similar method to create a reasonable starting geometry.
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Conformational Search:
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Causality: To avoid optimizing only a single, potentially high-energy structure, a systematic search of the conformational space is necessary.
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Method: Employ a conformational search algorithm using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This can be done in software like Spartan, Schrödinger's MacroModel, or via open-source tools like RDKit.
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Procedure: Systematically rotate all rotatable bonds (especially C-C bonds in the alkyl chain and the C-O bonds) and perform energy minimizations for each generated conformer.
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Output: A list of low-energy conformers, ranked by their relative energies.
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Quantum Mechanical Optimization:
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Causality: Molecular mechanics is fast but less accurate than quantum mechanics. To obtain reliable geometries and energies, the low-energy conformers must be re-optimized at a higher level of theory.
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Method: Use Density Functional Theory (DFT), a robust method for molecules of this size. A common functional/basis set combination is B3LYP/6-31G(d,p). For improved accuracy in capturing non-covalent interactions like hydrogen bonding, dispersion corrections (e.g., D3) should be included.
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Procedure: For each of the top 5-10 low-energy conformers from the MM search, perform a full geometry optimization and frequency calculation using DFT in a program like Gaussian, ORCA, or Q-Chem.
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Self-Validation: The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer).
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Analysis:
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Compare the final energies (including zero-point vibrational energy corrections) of the optimized conformers to determine the global minimum and the relative populations of other low-energy states via Boltzmann analysis.
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Analyze key geometric parameters, such as the H---O distance in the intramolecular hydrogen bond and the dihedral angles along the carbon backbone.
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Spectroscopic Characterization
Experimental data provides the ground truth for validating computational models. NMR and FT-IR spectroscopy are particularly powerful for conformational analysis.
Protocol: NMR Spectroscopic Analysis
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Sample Preparation:
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Dissolve a precisely weighed sample of purified 1,3-dodecanediol in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ to probe conformations in a hydrogen-bond-accepting solvent). The choice of solvent is a critical experimental parameter that directly influences the observed conformation.
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Use a standard concentration, typically 5-10 mg in 0.6 mL of solvent.
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Data Acquisition:
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Acquire a standard suite of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz).
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¹H NMR: Provides information on the chemical environment of protons. The chemical shifts of the hydroxyl protons are highly sensitive to hydrogen bonding. A downfield shift (e.g., > 3 ppm in CDCl₃) is indicative of involvement in a hydrogen bond.
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¹³C NMR: Identifies the number of unique carbon environments.
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COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity of the carbon backbone.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of all peaks.
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Variable Temperature (VT) NMR: Acquiring ¹H spectra at different temperatures can provide thermodynamic information about the equilibrium between conformers. Changes in the chemical shift of the OH protons can confirm the presence and strength of intramolecular hydrogen bonding (its chemical shift will be less temperature-dependent compared to an intermolecularly bonded OH).
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Data Interpretation for Conformation:
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Chemical Shifts: Compare the experimentally observed chemical shifts with those predicted from the DFT calculations (using the GIAO method) for each low-energy conformer. The best match provides strong evidence for the dominant conformation in solution.
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Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) for the protons on C1, C2, and C3 can be analyzed using the Karplus equation. This relationship correlates the dihedral angle between the coupled protons to the J-coupling value, providing direct insight into the geometry of the diol headgroup.
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Protocol: FT-IR Spectroscopic Analysis
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Sample Preparation:
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Prepare a dilute solution of 1,3-dodecanediol in a non-polar solvent like CCl₄ or cyclohexane (~0.005 M).
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Causality: Dilution is crucial to minimize intermolecular hydrogen bonding, allowing for the specific observation of the intramolecular bond.
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Data Acquisition:
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Acquire the FT-IR spectrum in a cell with a long path length (e.g., 1 cm) to compensate for the low concentration.
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Data Interpretation:
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Look for two distinct bands in the O-H stretching region (3200-3700 cm⁻¹).
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A sharp, higher-frequency band (~3640 cm⁻¹) corresponds to the "free" or non-hydrogen-bonded hydroxyl group.
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A broader, lower-frequency band (~3450-3550 cm⁻¹) is the hallmark of a hydrogen-bonded hydroxyl group.
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The presence of both bands in a dilute solution is definitive proof of the formation of an intramolecular hydrogen bond, confirming the existence of the pseudo-six-membered ring conformation.
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Caption: Key Conformational States Driven by Hydrogen Bonding.
Conclusion and Future Directions
The molecular structure of 1,3-dodecanediol is best described as a dynamic equilibrium of conformers, with the dominant species dictated by the surrounding environment. In non-polar media, a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond is the prevailing conformation. This structure imparts a specific directionality to the molecule, which is a critical piece of information for applications in self-assembly and crystal engineering. In polar or protic media, this intramolecular bond is likely disrupted in favor of intermolecular interactions with the solvent, leading to a more flexible and extended conformation.
The scarcity of dedicated research on 1,3-dodecanediol presents significant opportunities.[1] Future work should focus on:
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Solid-State Characterization: Obtaining a crystal structure via X-ray diffraction would provide definitive proof of the solid-state conformation and packing.
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Advanced NMR Studies: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space proton-proton distances, offering further constraints for conformational modeling.
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Material Science Applications: Investigating how the conformational locking of the 1,3-diol motif can be exploited to create novel polymers with tailored thermal and mechanical properties.[1]
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Biological Activity: Given the prevalence of long-chain diols in biological systems and personal care products, a thorough toxicological and pharmacological evaluation is warranted.[1]
By employing the integrated computational and experimental workflow detailed in this guide, researchers can confidently probe the structure-property relationships of 1,3-dodecanediol and unlock its potential in a variety of scientific and industrial applications.
References
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1,3-Dodecanediol | C12H26O2 | CID 12588640 - PubChem . National Center for Biotechnology Information. [Link]
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1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem . National Center for Biotechnology Information. [Link]
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1,3-dodecanediol (C12H26O2) - PubChemLite . PubChemLite. [Link]
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Dodecanediol | C12H26O2 | CID 181638 - PubChem . National Center for Biotechnology Information. [Link]
